![molecular formula C13H15ClN2O B12583800 3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one CAS No. 198141-11-6](/img/structure/B12583800.png)
3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a cyclohexenone ring substituted with a 2-(2-chloropyridin-3-yl)ethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-chloropyridine.
Formation of Intermediate: Cyclohexanone undergoes α-bromination followed by treatment with a base to form an intermediate cyclohexenone.
Coupling Reaction: The intermediate cyclohexenone is then reacted with 2-(2-chloropyridin-3-yl)ethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:
Nucleophilic Conjugate Addition: This compound can participate in nucleophilic conjugate addition reactions with organocopper reagents.
Michael Reactions: It can also undergo Michael reactions, which involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions
Nucleophilic Conjugate Addition: Organocopper reagents are commonly used.
Michael Reactions: Bases such as L-proline can be used as catalysts.
Substitution Reactions: Various nucleophiles can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic conjugate addition can lead to the formation of substituted cyclohexenone derivatives .
科学的研究の応用
3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agricultural Chemistry: The compound is involved in the synthesis of agrochemicals.
Material Science: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
2-Chloro-3-pyridinamine: An intermediate in the synthesis of various compounds.
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride: Used in similar applications.
Uniqueness
3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one is unique due to its specific structure, which combines a cyclohexenone ring with a 2-(2-chloropyridin-3-yl)ethylamino group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
特性
CAS番号 |
198141-11-6 |
|---|---|
分子式 |
C13H15ClN2O |
分子量 |
250.72 g/mol |
IUPAC名 |
3-[2-(2-chloropyridin-3-yl)ethylamino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H15ClN2O/c14-13-10(3-2-7-16-13)6-8-15-11-4-1-5-12(17)9-11/h2-3,7,9,15H,1,4-6,8H2 |
InChIキー |
WDWDZZSMOLCMEM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC(=O)C1)NCCC2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


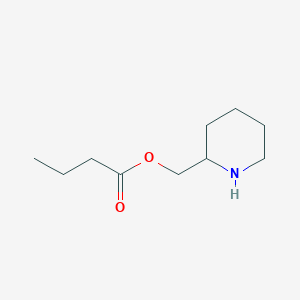
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
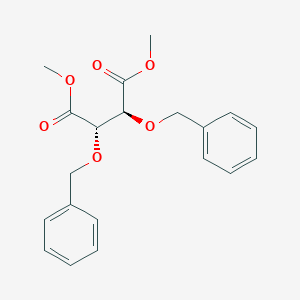


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
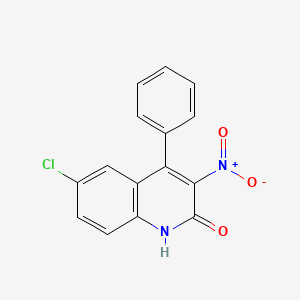
![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)

![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)
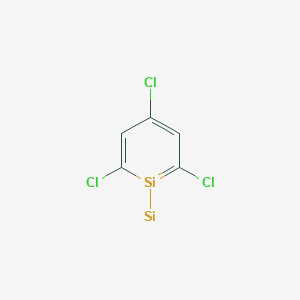
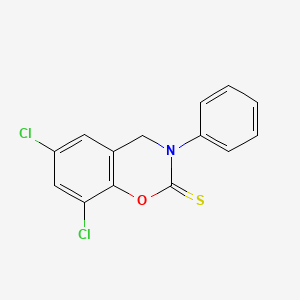
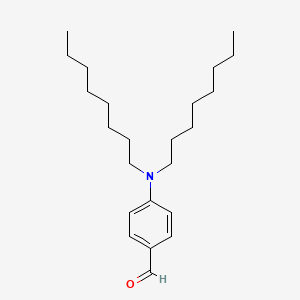
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
